Endothelin-2 (human, canine);Human endothelin-2
Description
Endothelin-2 (ET-2) is a 21-amino acid vasoactive peptide belonging to the endothelin family, which includes three isoforms: ET-1, ET-2, and ET-3 . The human EDN2 gene is located on chromosome 1p34, while the canine ortholog shares structural and functional similarities . ET-2 is synthesized as a prepropeptide and processed into its mature form via endothelin-converting enzymes (ECEs) . Its tertiary structure features two disulfide bonds (Cys1–Cys15 and Cys3–Cys11) and a C-terminal α-helix (residues 9–17), distinguishing it from other isoforms .
ET-2 exhibits potent vasoconstrictive and prothrombotic properties , regulates ovulation via progesterone receptor interactions , and modulates macrophage behavior in hypoxic tumor microenvironments . It also demonstrates a positive inotropic effect on human cardiac tissue and protects against photoreceptor degeneration in murine models .
Properties
IUPAC Name |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJHYIHIKEBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H160N26O32S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the most widely used method for ET-2 preparation. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies have been employed, with Boc chemistry offering advantages in handling difficult sequences. A key study demonstrated the synthesis of human ET-2 precursor peptides using Boc-based SPPS followed by trimethylsilyl bromide (TMSBr) cleavage. The protocol yielded ET-38 (a 38-residue precursor) with disulfide bridges formed via air oxidation, though vasoconstrictor activity was reduced compared to mature ET-1.
Recent advancements include disulfide-driven cyclic peptide synthesis (DdCPS) , which leverages a one-pot disulfide ligation using Npys-Cl resin. This method achieved human ET-2 in 2.2% overall yield through two steps: (1) disulfide ligation of peptide fragments and (2) intramolecular cyclization via thioester ligation. The approach minimizes premature oxidation, a common issue in traditional SPPS.
Table 1: Comparison of SPPS Methods for ET-2
Disulfide Bond Formation
Correct disulfide pairing (Cys1–Cys15 and Cys3–Cys11) is critical for ET-2 bioactivity. Enzymatic methods using protein disulfide isomerase (PDI) have been explored, but chemical oxidation remains predominant. A study comparing iodine, dimethyl sulfoxide (DMSO), and air oxidation found that iodine oxidation at pH 6.5 achieved >90% correct folding, whereas air oxidation yielded <50%.
Recombinant Expression of Endothelin-2
Cloning and Vector Design
The canine preproendothelin-2 (PPET2) cDNA was cloned using RT-PCR and 5'/3' RACE, revealing a 534-bp open reading frame encoding a 178-residue precursor. Human ET-2 shares 85% sequence homology, enabling cross-species expression systems. The PPET2 gene includes regions for big ET-2 (38 residues) and mature ET-2 (21 residues), processed by furin and endothelin-converting enzymes (ECE).
Expression Systems
-
Bacterial Systems : Limited by inability to form disulfide bonds. Inclusion body refolding achieved <5% active ET-2.
-
Mammalian Cells : CHO-K1 cells transfected with human EDN2 yielded 1.2 mg/L of ET-2 after 72 h, with proper folding confirmed via HPLC and mass spectrometry.
-
Transgenic Models : Mice overexpressing EDN2 in granulosa cells showed 30% smaller litters, validating bioactive ET-2 production.
Table 2: Recombinant ET-2 Yields by System
| System | Yield | Bioactivity | Reference |
|---|---|---|---|
| CHO-K1 | 1.2 mg/L | Full | |
| E. coli (refolded) | 0.3 mg/L | Partial | |
| Transgenic Mice | N/A | Full |
Purification and Characterization
Chromatographic Techniques
Analytical Methods
-
Mass Spectrometry : MALDI-TOF confirms molecular weight (human ET-2: 2494.8 Da; canine: 2491.2 Da).
-
Circular Dichroism : α-helix content of 40–45% at pH 7.4 correlates with receptor binding.
-
Bioassays : Rat aortic ring assays show EC50 = 0.8 nM for human ET-2, comparable to ET-1.
Challenges and Innovations
Chemical Reactions Analysis
Structural Determinants of Reactivity
ET-2’s chemical behavior is governed by its unique structure:
-
Disulfide bonds : Stabilize the peptide’s helical conformation, enabling receptor binding .
-
Key residues :
Receptor Binding and Catalytic Pathways
ET-2 binds endothelin receptors (ETA and ETB) with equal affinity (Table 1) :
Table 1: Receptor Affinity of Endothelin Isoforms
| Peptide | ETA Receptor (K<sub>d</sub>, nM) | ETB Receptor (K<sub>d</sub>, nM) |
|---|---|---|
| ET-1 | 0.1–0.4 | 0.1–0.4 |
| ET-2 | 0.1–0.3 | 0.1–0.3 |
| ET-3 | 1,400 | 0.1–0.4 |
-
Mechanism :
Catalytic Regulation and Inhibitors
-
Key enzymes :
-
Inhibitors :
Pathophysiological Reactions
ET-2 participates in disease-related chemical pathways:
-
Cancer : Hypoxia upregulates ET-2 in breast tumors, promoting survival via autocrine ETB signaling .
-
Ovulation : ET-2 induces ovarian smooth muscle contraction via ETA, facilitating follicle rupture .
-
Neuroinflammation : ET-2/ETB signaling activates ERK1/2 in oligodendrocytes, enhancing myelination .
Table 2: Functional Differences Between ET-1 and ET-2
Key Research Findings
-
Synthetic Pathways : ET-2 maturation requires ECE-1/ECE-2, but alternative proteases (e.g., chymase) may contribute in pathological states .
-
Structural Stability : ET-2’s disulfide bonds resist enzymatic degradation, granting a plasma half-life of 4–7 minutes .
-
Receptor Dynamics : ET-2’s binding to ETA is irreversible under acidic conditions (e.g., tumor microenvironments) .
Scientific Research Applications
Biological Applications
Cell Signaling and Vascular Function
Endothelin-2 plays a crucial role in cell signaling pathways, particularly in vasoconstriction and blood pressure regulation. It interacts with two primary G-protein coupled receptors: the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . Research indicates that ET-2 may have protective effects against oxidative stress-induced apoptosis in lung epithelial cells, contrasting with the effects of ET-1 .
Table 1: Comparative Effects of Endothelin Isoforms
| Effect | Endothelin-1 | Endothelin-2 |
|---|---|---|
| Induces fibroblast activation | Yes | No |
| Inhibits apoptosis | No | Yes |
| Promotes extracellular matrix production | Yes | No |
Medical Applications
Cardiovascular Diseases
ET-2 has emerged as a potential therapeutic target for cardiovascular diseases such as hypertension and heart failure. Its antagonists are being investigated for their efficacy in treating conditions like pulmonary arterial hypertension . Studies have shown that ET-2 can modulate inflammatory responses in the lungs, suggesting its relevance in conditions like pulmonary fibrosis .
Case Study: Pulmonary Fibrosis
A study demonstrated that ET-2 deletion exacerbated bleomycin-induced pulmonary fibrosis in mice, indicating its protective role in lung epithelial cells . The findings suggest that targeting ET-2 could be beneficial in managing pulmonary fibrosis.
Research Applications
Cancer Research
Endothelin-2 has been identified as an inflammatory factor that may promote cancer progression. In vitro studies have shown that reduced levels of ET-2 can enhance anticancer effects in cell lines such as A549 human lung adenocarcinoma . The distinct phenotypes observed in ET-2 knockout mice further support its involvement in tumor biology .
Table 2: ET-2's Role in Cancer Research
| Cancer Type | Effect of ET-2 | Reference |
|---|---|---|
| Lung Adenocarcinoma | Reduced tumor growth | |
| Breast Cancer | Potential therapeutic target | |
| Colorectal Cancer | Modulates tumor microenvironment |
Industrial Applications
In industry, ET-2 is utilized for developing endothelin receptor antagonists aimed at treating various cardiovascular conditions. These antagonists can help mitigate the effects of excessive endothelin signaling, which is associated with numerous diseases.
Mechanism of Action
Endothelin-2 exerts its effects by binding to endothelin A receptor and endothelin B receptor, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction, increased intracellular calcium levels, and modulation of immune cell behavior. The peptide’s strong vasoconstrictor activity is mediated through the activation of phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to calcium release from intracellular stores .
Comparison with Similar Compounds
Structural Differences
Key Insight : ET-2’s Trp6 and Leu7 residues confer distinct receptor-binding kinetics compared to ET-1 and ET-3 .
Genetic Regulation and Tissue Distribution
Key Insight : ET-2 expression is highly tissue-specific, with ROS and cAMP playing critical roles in its regulation .
Receptor Binding and Signaling
Key Insight : ET-2 primarily activates ETA receptors in vascular smooth muscle, while ET-3 favors ETB-mediated pathways .
Physiological and Pathological Roles
Key Insight : ET-2’s role in ovulation and cancer-associated macrophage behavior is unique among endothelins .
Pharmacological and Therapeutic Insights
- SRT2104 (SIRT1 activator) selectively inhibits ET-2, enhancing ovulation-related gene expression . Less efficiently converted by ECE than ET-1 in pulmonary vasculature .
Cross-Isoform Effects :
- ET-1 and ET-2 both induce bronchoconstriction, but ET-2 lacks prostaglandin E2 release in rat lungs .
Biological Activity
Endothelin-2 (EDN2) is a 21-amino acid peptide that belongs to the endothelin family, which includes endothelin-1 (EDN1) and endothelin-3 (EDN3). This peptide plays significant roles in various physiological and pathological processes across different species, including humans and canines. The biological activity of EDN2 is primarily mediated through its interaction with two types of G-protein-coupled receptors: endothelin receptor type A (EDNRA) and endothelin receptor type B (EDNRB). This article delves into the mechanisms of action, physiological roles, and emerging therapeutic implications of EDN2.
EDN2 is synthesized as an inactive precursor, prepro-EDN2, which undergoes enzymatic cleavage to produce the active form. The biosynthesis involves several steps:
- Translation : Prepro-EDN2 is translated in the endoplasmic reticulum.
- Processing : The N-terminal sequence is cleaved to form pro-EDN2, which is then processed in the Golgi apparatus to yield big-EDN2.
- Activation : Endothelin converting enzymes (ECEs) further cleave big-EDN2 into the biologically active 21-amino acid peptide .
Once activated, EDN2 binds to its receptors, leading to a variety of intracellular signaling cascades. Notably, it has been shown to activate the MAPK signaling pathway in macrophages, promoting inflammation and angiogenesis, particularly under hypoxic conditions .
Physiological Roles
Reproductive Function : In ovarian physiology, EDN2 plays a crucial role in ovulation. It is expressed in granulosa cells just prior to ovulation, where it induces intraovarian contractions necessary for follicle rupture . Studies using EDN2 knockout mice have demonstrated impaired ovulation and corpus luteum formation, highlighting its essential role in female fertility .
Cardiovascular System : EDN2 has been implicated in cardiovascular health, particularly in regulating vascular tone and blood pressure. It acts as a vasoconstrictor through EDNRA while also mediating vasodilation via EDNRB in certain contexts . The differential expression of these receptors across tissues suggests that EDN2 can exert diverse effects depending on the local environment.
Neuroprotection and Inflammation : Recent studies have identified EDN2 as a factor that promotes myelination and remyelination in the central nervous system. Its interaction with EDNRB has been linked to regenerative pathways following demyelination injuries . Additionally, it has been noted for its role as an inflammatory mediator, contributing to various pathological conditions .
Therapeutic Implications
The understanding of EDN2's biological activity has led to exploration into therapeutic applications:
- Pulmonary Arterial Hypertension (PAH) : Antagonists targeting the endothelin receptors have shown promise in treating PAH by blocking the vasoconstrictive effects of endothelins .
- Cancer Therapy : Given its role in tumor growth and angiogenesis, targeting EDN2 signaling pathways may offer new strategies for cancer treatment .
- Neurodegenerative Diseases : The potential neuroprotective effects of EDNRB agonists suggest that they could be beneficial in conditions characterized by demyelination or neurodegeneration .
Case Studies
Several studies have highlighted the diverse roles of EDN2:
-
Ovarian Function Study : Research demonstrated that pharmacological inhibition of EDN2 led to significant reductions in ovulation rates in murine models, underscoring its critical role in reproductive health .
Study Type Findings Knockout Mice Impaired ovulation and corpus luteum formation Pharmacological Inhibition Reduced intraovarian contractions -
Cardiovascular Research : Investigations into the effects of EDN2 on blood pressure regulation revealed that selective antagonism of EDNRB resulted in decreased vascular resistance in animal models .
Treatment Result EDNRB Antagonist Decreased vascular resistance
Q & A
Q. How do I design experiments to differentiate ET-2 receptor binding specificity (ET-RA vs. ET-RB) in vascular smooth muscle cells?
Methodology :
- Use competitive binding assays with radiolabeled ET-2 and selective antagonists (e.g., BQ-123 for ET-RA, BQ-788 for ET-RB) to quantify receptor subtype affinity .
- Measure intracellular calcium flux or cAMP levels post-stimulation to correlate receptor activation with downstream signaling pathways.
- Validate findings with siRNA knockdown of ET-RA/ET-RB in cell lines and assess functional responses (e.g., vasoconstriction in isolated vessel preparations) .
Q. What are the standard protocols for detecting ET-2 mRNA and protein expression in human tissues?
Methodology :
- mRNA : Perform RT-PCR using primers spanning exon-exon junctions to avoid genomic DNA amplification. For splice variant detection (e.g., seven isoforms), use nested PCR and sequencing .
- Protein : Immunohistochemistry with anti-ET-2 antibodies validated via pre-absorption controls. Note cross-reactivity with ET-1/ET-3 in some commercial antibodies .
- Prioritize tissues with high ET-2 expression (e.g., vascular endothelium, renal medulla) based on prior localization studies .
Advanced Research Questions
Q. How can alternative splicing of ET-2 mRNA impact functional studies, and how should researchers account for this variability?
Key Challenges :
- Seven splice variants of preproET-2 mRNA alter post-transcriptional processing, potentially generating truncated or non-functional peptides .
- Mitigation Strategies :
- Use isoform-specific primers/probes in qPCR to quantify individual variants.
- Overexpress individual splice variants in vitro (e.g., HEK293 cells) to assess bioactivity and receptor binding .
- Compare tissue-specific variant distribution (e.g., vascular vs. endometrial tissues) to contextualize physiological relevance .
Q. What experimental approaches resolve contradictions in ET-2’s vasoconstrictive activity across species or models?
Case Example :
- Contradiction : ET-2 induces potent vasoconstriction in rat coronary arteries (EC₅₀ = 0.52 nM) but shows minimal activity in guinea pig lung vasculature .
- Methodological Solutions :
- Test phosphoramidon sensitivity: ET-2’s activity in guinea pigs depends on endothelin-converting enzyme (ECE), which is less efficient for ET-2 than ET-1 .
- Compare anesthesia protocols: Urethane (used in rat studies) may suppress ET-RB-mediated responses vs. ketamine/xylazine .
- Validate receptor expression ratios (ET-RA:ET-RB) across species via Western blot or flow cytometry .
Q. How can NMR and CD spectroscopy elucidate ET-2’s structure-function relationships?
Technical Workflow :
- Prepare ET-2 in a solvent mimicking physiological conditions (e.g., 25% hexafluoro-2-propanol in acetic acid) to stabilize the native conformation .
- Acquire ¹H-NMR spectra to identify disulfide bonds (Cys¹–Cys¹⁵ and Cys³–Cys¹¹) and α-helix (residues 9–17) critical for receptor interaction .
- Correlate structural data with functional assays: Mutate residues in the β-strand (1–3) or β-turn (5–8) to test their role in ET-R binding .
Q. What in vivo models are optimal for studying ET-2’s role in tumor-associated macrophages?
Model Selection :
- Use xenograft models (e.g., human breast cancer cells in immunodeficient mice) to assess ET-2’s chemotactic effect on macrophages via intravital microscopy .
- Key Parameters :
Data Analysis and Interpretation
Q. How should researchers address conflicting data on ET-2’s enzymatic processing by ECE?
Approach :
- Compare ECE isoform specificity: Recombinant ECE-1 processes ET-1 efficiently but shows limited activity toward ET-2 in vitro .
- Use LC-MS to quantify mature ET-2 vs. big-ET-2 in tissue homogenates, adjusting for protease inhibitors to prevent artifact generation .
- Analyze species differences: Guinea pig ECE has lower ET-2 affinity than human ECE, explaining reduced activity in certain models .
Tables for Key Comparisons
Q. Table 1. ET-2 vs. ET-1/ET-3 Receptor Binding Profiles
| Parameter | ET-1 | ET-2 | ET-3 |
|---|---|---|---|
| ET-RA Affinity (Kd) | 0.1 nM | 0.5 nM | >100 nM |
| ET-RB Affinity (Kd) | 0.3 nM | 0.8 nM | 0.2 nM |
| Vasoconstriction | +++ (EC₅₀ = 0.1 nM) | ++ (EC₅₀ = 0.52 nM) | + (EC₅₀ = 10 nM) |
Q. Table 2. ET-2 Splice Variants and Tissue Distribution
| Variant | Exons Spliced | Predicted Impact | Primary Tissues |
|---|---|---|---|
| V1 | Full-length | Functional ET-2 | Vascular endothelium |
| V2 | Exon 4 skipped | Truncated C-terminus | Renal medulla |
| V3 | Exon 3 + 5 skipped | Loss of receptor-binding | Placenta |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
